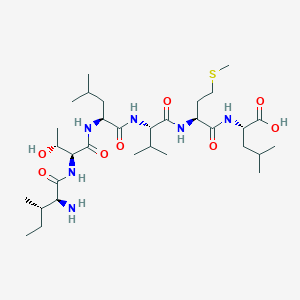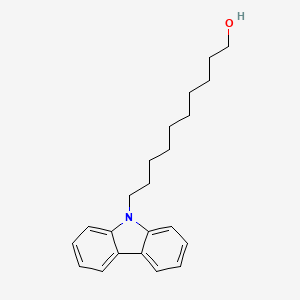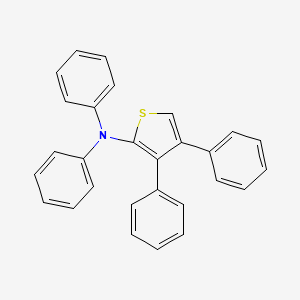![molecular formula C26H16N4O6 B14250082 4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one CAS No. 228086-33-7](/img/structure/B14250082.png)
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one is a complex organic compound characterized by the presence of nitrophenyl and phthalazinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenol with 4-bromonitrobenzene to form 4-(4-nitrophenoxy)nitrobenzene. This intermediate is then reacted with 4-nitrophenylhydrazine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow reactors and automated systems for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Reduction: 4-[4-(4-Aminophenoxy)phenyl]-2-(4-aminophenyl)phthalazin-1(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions.
Applications De Recherche Scientifique
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its complex structure and functional groups.
Mécanisme D'action
The mechanism of action of 4-[4-(4-nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share a similar nitrophenoxyphenyl structure but differ in the triazole moiety.
Nitroscanate: An anthelmintic drug with a similar nitrophenoxy structure but different functional groups.
Uniqueness
4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other nitrophenoxy derivatives.
Propriétés
Numéro CAS |
228086-33-7 |
|---|---|
Formule moléculaire |
C26H16N4O6 |
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
4-[4-(4-nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1-one |
InChI |
InChI=1S/C26H16N4O6/c31-26-24-4-2-1-3-23(24)25(27-28(26)18-7-9-19(10-8-18)29(32)33)17-5-13-21(14-6-17)36-22-15-11-20(12-16-22)30(34)35/h1-16H |
Clé InChI |
WPQKZHQRJOIRAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


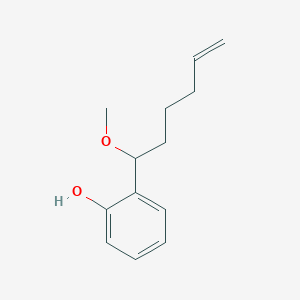
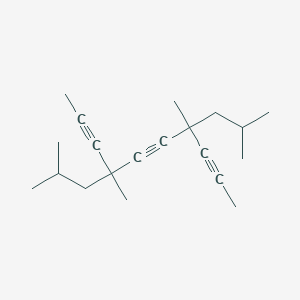
![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)
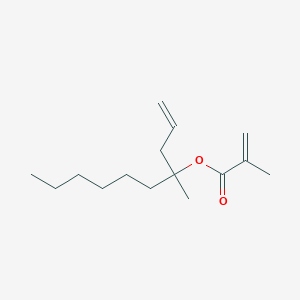
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)
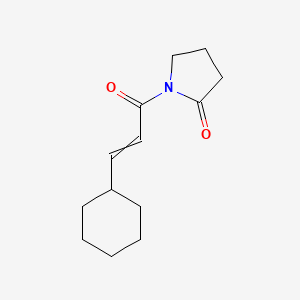
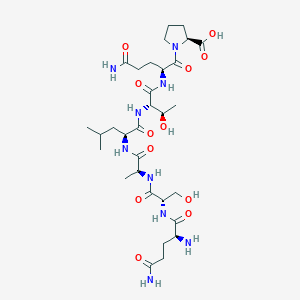
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)
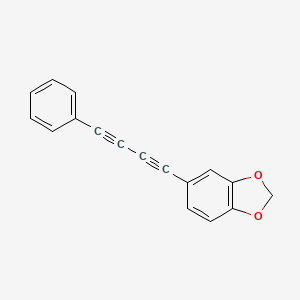
![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
![1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene](/img/structure/B14250072.png)
